molecular formula C10H13NO2 B2464989 N-cyclopropyl-2,5-dimethylfuran-3-carboxamide CAS No. 1147510-15-3

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2464989
CAS No.: 1147510-15-3
M. Wt: 179.219
InChI Key: AGZYJMLBBMJPCJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a furan ring substituted with cyclopropyl and dimethyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures that the industrial process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclopropyl-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and cyclopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a furan ring with cyclopropyl and dimethyl substitutions.

Biological Activity

N-Cyclopropyl-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a cyclopropyl group, which are critical for its interaction with biological targets. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The presence of the carboxamide functional group contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and cyclopropyl group facilitate binding to active sites on enzymes or receptors, modulating their activity. This compound may also influence cellular processes such as gene expression and metabolic regulation through its involvement in signaling pathways.

Antiparasitic Activity

Research has indicated that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown it to be a potent inhibitor with a pIC50 value of 6.4, demonstrating over 100-fold selectivity against human MRC-5 cells .

Antimalarial Activity

Cyclopropyl carboxamides, including this compound, have been identified as effective inhibitors of Plasmodium falciparum, the malaria parasite. They demonstrate oral efficacy in mouse models and exhibit low cytotoxicity against mammalian cell lines. The IC50 values for various strains of P. falciparum range from 76 to 164 nM, indicating robust antimalarial potential .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the cyclopropyl and furan moieties significantly affect biological potency. For instance:

Compound ModificationpIC50 ValueSelectivity
Cyclopropyl substitution6.4100-fold over MRC-5
Furan ring alterationsVariesVaries

These modifications highlight the importance of hydrophobicity and steric factors in enhancing the compound's biological activity .

Case Studies

  • Chagas Disease : In a study assessing various derivatives for T. cruzi inhibition, this compound was among the most potent compounds identified, showcasing its potential as a lead structure for drug development against Chagas disease .
  • Malaria : A series of cyclopropyl carboxamides were tested against multiple strains of P. falciparum, revealing that modifications similar to those in this compound could lead to compounds with significantly improved potency and safety profiles .

Properties

IUPAC Name

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYJMLBBMJPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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